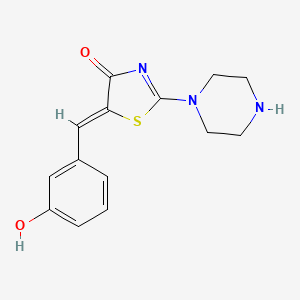

(Z)-5-(3-hydroxybenzylidene)-2-(piperazin-1-yl)thiazol-4(5H)-one

Description

Properties

IUPAC Name |

(5Z)-5-[(3-hydroxyphenyl)methylidene]-2-piperazin-1-yl-1,3-thiazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2S/c18-11-3-1-2-10(8-11)9-12-13(19)16-14(20-12)17-6-4-15-5-7-17/h1-3,8-9,15,18H,4-7H2/b12-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCBXYVWGDXHNOC-XFXZXTDPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC(=O)C(=CC3=CC(=CC=C3)O)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1)C2=NC(=O)/C(=C/C3=CC(=CC=C3)O)/S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-5-(3-hydroxybenzylidene)-2-(piperazin-1-yl)thiazol-4(5H)-one is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of (Z)-5-(3-hydroxybenzylidene)-2-(piperazin-1-yl)thiazol-4(5H)-one typically involves a multi-step process, including the condensation of 3-hydroxybenzaldehyde with thiazol-4(5H)-one derivatives in the presence of piperazine. The reaction conditions often include heating under reflux in solvents such as ethanol or acetonitrile. Characterization of the synthesized compound is performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the structure and purity.

Anticancer Properties

Recent studies have indicated that thiazole derivatives exhibit significant anticancer activity. For example, compounds similar to (Z)-5-(3-hydroxybenzylidene)-2-(piperazin-1-yl)thiazol-4(5H)-one have been tested against various cancer cell lines, including MDA-MB 231 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer). The results suggest that these compounds can inhibit cell proliferation effectively, with IC50 values often reported in the low micromolar range.

Antimicrobial Activity

In addition to anticancer properties, thiazole derivatives have shown promising antimicrobial activities. Studies have evaluated their efficacy against various bacterial strains and fungi. For instance, compounds structurally related to (Z)-5-(3-hydroxybenzylidene)-2-(piperazin-1-yl)thiazol-4(5H)-one demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) often below 100 μg/mL.

The biological activity of (Z)-5-(3-hydroxybenzylidene)-2-(piperazin-1-yl)thiazol-4(5H)-one is believed to involve multiple mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival pathways, such as protein kinases.

- Induction of Apoptosis : Research indicates that these thiazole derivatives can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Antimicrobial Mechanisms : The antimicrobial effects are thought to arise from disrupting bacterial cell wall synthesis or inhibiting metabolic pathways essential for microbial growth.

Case Studies

Several studies highlight the effectiveness of thiazole derivatives in clinical settings:

- Study on Cancer Cell Lines : A study investigating various thiazole compounds found that those with hydroxyl substitutions exhibited enhanced anticancer activity compared to their non-hydroxylated counterparts. The study concluded that structural modifications could significantly influence biological outcomes .

- Antimicrobial Efficacy : In a comparative analysis of several synthesized thiazole derivatives, it was found that specific substitutions on the thiazole ring improved antibacterial activity against resistant strains of bacteria .

Scientific Research Applications

Anticancer Activity

Research indicates that thiazole derivatives, including (Z)-5-(3-hydroxybenzylidene)-2-(piperazin-1-yl)thiazol-4(5H)-one, exhibit significant anticancer properties. For instance, studies have shown that thiazole compounds can inhibit cell proliferation in various cancer cell lines such as Huh7, Caco2, and MDA-MB 231 . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Antimicrobial Properties

Thiazole derivatives have also been evaluated for their antimicrobial activities. In vitro studies have demonstrated that (Z)-5-(3-hydroxybenzylidene)-2-(piperazin-1-yl)thiazol-4(5H)-one possesses inhibitory effects against a range of bacterial strains, suggesting its potential as an antimicrobial agent .

Neuroprotective Effects

There is emerging evidence that thiazole compounds may offer neuroprotective benefits. Some studies suggest that these compounds can modulate pathways involved in neurodegenerative diseases, potentially providing therapeutic avenues for conditions like Parkinson's disease .

Case Study 1: Anticancer Efficacy

In a study published in MDPI, various thiazole derivatives were synthesized and tested against multiple cancer cell lines. Among them, (Z)-5-(3-hydroxybenzylidene)-2-(piperazin-1-yl)thiazol-4(5H)-one showed promising results with IC50 values indicating potent inhibition of cell growth . The study emphasizes the structure-activity relationship (SAR), highlighting how modifications to the thiazole ring can enhance anticancer activity.

Case Study 2: Antimicrobial Activity

A comparative study assessed the antimicrobial efficacy of several thiazole derivatives against common pathogens. Results indicated that (Z)-5-(3-hydroxybenzylidene)-2-(piperazin-1-yl)thiazol-4(5H)-one exhibited significant antibacterial activity, particularly against Gram-positive bacteria . This positions the compound as a potential lead for developing new antimicrobial therapies.

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Key Findings :

- Chlorine substituents at positions 2 or 2,4 (e.g., 6e, 6i) improve antitubercular potency compared to fluorine (6c) .

- None exhibited significant cytotoxicity, indicating selectivity for bacterial targets .

Tyrosinase Inhibitory Activity

Tyrosinase inhibitors with hydroxyl or methoxy substituents on the benzylidene ring demonstrate structure-activity relationships (SAR):

| Compound | Substituents (Benzylidene/Position) | IC50 (µM) vs. Kojic Acid (28.6 µM) |

|---|---|---|

| 1 | 4-Hydroxy | 27.5 ± 2.93 |

| 7 | 3-Hydroxy-4-methoxy | 10.0 ± 0.90 |

| 8 | 2,4-Dihydroxy | 0.27 ± 0.03 |

| 3 | 2,4-Difluoro | >300 |

Key Findings :

- Hydroxyl Groups : The 2,4-dihydroxy derivative (8) exhibits 106-fold greater potency than kojic acid, attributed to dual hydrogen-bond donation .

- Substituent Position : 3-Hydroxy-4-methoxy (7) outperforms 4-hydroxy (1), highlighting the importance of meta-hydroxylation .

- Electron-Withdrawing Groups: Fluorine (3, 4) drastically reduces activity due to poor hydrogen-bond donor capacity .

Antimicrobial and Anticancer Activity

Thiazolidinones with methylthio or morpholino substituents show varied efficacy:

| Compound | Substituents | Activity (MIC/IC50) |

|---|---|---|

| 3c | 4-Chlorobenzylidene | E. coli MIC: 12.5 µg/mL |

| 5f | 2,4-Dichlorobenzylidene | A. oryzae MIC: 6.25 µg/mL |

| 5e | 4-Fluorobenzylidene | MCF-7 IC50: 18.2 µM |

Key Findings :

- Chlorine and fluorine substituents enhance antimicrobial activity, likely through increased lipophilicity .

- Anticancer activity correlates with electron-withdrawing groups, improving DNA intercalation or kinase inhibition .

Structural and Physicochemical Comparisons

| Compound | Substituents (R1/R2) | LogP | Hydrogen-Bond Donors |

|---|---|---|---|

| Target Compound | 3-Hydroxy/piperazinyl | 1.27* | 1 |

| 8 (Tyrosinase Inhibitor) | 2,4-Dihydroxy/benzylamino | 2.15 | 2 |

| 6i (Antitubercular) | 2,4-Dichloro/phenylamino | 3.50 | 0 |

Key Insights :

Q & A

Q. What is the standard synthetic protocol for (Z)-5-(3-hydroxybenzylidene)-2-(piperazin-1-yl)thiazol-4(5H)-one?

The compound is synthesized via a condensation reaction between a thiazolidinone precursor (e.g., 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile derivatives) and substituted aldehydes (e.g., salicylaldehyde). The reaction is typically catalyzed by piperidine in 1,4-dioxane under reflux for 5–7 hours. The product is isolated by acidification, filtration, and recrystallization from 1,4-dioxane or ethanol .

Q. Which spectroscopic techniques are used to confirm the structure of this compound?

Structural confirmation relies on:

- ¹H/¹³C NMR : Peaks for aromatic protons (δ 6.8–7.5 ppm), hydroxybenzylidene protons (δ 8.2–8.5 ppm), and piperazine protons (δ 2.5–3.5 ppm).

- IR spectroscopy : Stretching vibrations for C=O (1680–1700 cm⁻¹) and N-H (3200–3300 cm⁻¹).

- Mass spectrometry : Molecular ion peaks matching the expected molecular weight .

Q. How is the purity of the compound assessed during synthesis?

Purity is monitored via TLC (e.g., 20% ethyl acetate/hexane) and validated by elemental analysis (C, H, N, S) with deviations <0.4%. Recrystallization in ethanol or dioxane ensures ≥95% purity .

Advanced Research Questions

Q. What strategies optimize the reaction yield in the presence of steric or electronic hindrance from substituents?

- Electronic effects : Electron-withdrawing groups (e.g., -Cl, -NO₂) on the aldehyde require extended reflux (up to 9 hours) and higher catalyst loadings (e.g., 10 mol% piperidine).

- Steric hindrance : Bulky substituents (e.g., 3,5-dichlorophenyl) may necessitate polar aprotic solvents (DMF) and elevated temperatures (90–100°C) .

Q. How does the hydroxybenzylidene moiety influence cytotoxicity across cancer cell lines?

In vitro assays (SRB or MTT) reveal that the 3-hydroxybenzylidene group enhances selectivity against MCF-7 (breast cancer) and HEPG-2 (liver cancer) cells (IC₅₀: 8–12 µM), likely due to hydrogen bonding with cellular targets. However, it shows reduced activity against DLD-1 (colon cancer) (IC₅₀: >50 µM), suggesting cell line-specific uptake or metabolic stability issues .

Q. How do structural modifications (e.g., piperazine substitution) affect bioactivity?

- Piperazine derivatives : N-alkylation (e.g., 4-isopropylpiperazine) improves solubility and CNS penetration but may reduce cytotoxicity due to increased steric bulk.

- Thiazole ring modifications : Replacing sulfur with oxygen decreases activity, highlighting the role of thiazole’s electron-rich core in target binding .

Data Contradiction & Methodological Challenges

Q. How should researchers address discrepancies in cytotoxicity data between similar cell lines?

- Control standardization : Ensure consistent use of DMSO (≤0.5% v/v) and reference compounds (e.g., CHS-828) across assays.

- Cell line authentication : Validate cell lines (e.g., via STR profiling) to rule out cross-contamination, as seen in variations between HA22T and HEPG-2 liver cancer models .

Q. Why do synthetic yields vary significantly (60–85%) across studies?

Yield depends on:

- Aldehyde reactivity : Electron-deficient aldehydes (e.g., 4-nitrobenzaldehyde) require longer reaction times.

- Purification methods : Recrystallization in ethanol yields purer products but may lower recovery compared to column chromatography .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.